MFCD02333469
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Overview
Description
MFCD02333469 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02333469 typically involves a series of well-defined chemical reactions. The starting materials and reagents are carefully selected to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
MFCD02333469 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
MFCD02333469 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD02333469 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied using advanced techniques like molecular docking and spectroscopy.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-3-4-5-6-13-31-21-12-7-17(15-22(21)30-2)14-18(16-24)23(27)26-19-8-10-20(11-9-19)32(25,28)29/h7-12,14-15H,3-6,13H2,1-2H3,(H,26,27)(H2,25,28,29)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIHPCEKGRLAU-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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